
4-Methylbenzenesulfonic acid;4-prop-2-enoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;4-prop-2-enoxyphenol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 4-prop-2-enoxyphenol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a white crystalline solid that is widely used as a catalyst in organic synthesis. 4-prop-2-enoxyphenol, on the other hand, is a phenolic compound with an allyl ether group, which is known for its applications in polymer chemistry and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
4-Methylbenzenesulfonic Acid
Sulfonation of Toluene: The most common method for preparing 4-methylbenzenesulfonic acid involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid.
Reaction Conditions: The reaction is exothermic and requires careful control of temperature and the addition rate of sulfur trioxide to prevent runaway reactions.
-
4-prop-2-enoxyphenol
Industrial Production Methods
4-Methylbenzenesulfonic Acid: Industrial production involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified by crystallization or distillation.
4-prop-2-enoxyphenol: Industrial production involves large-scale etherification reactions with optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
-
4-Methylbenzenesulfonic Acid
Electrophilic Aromatic Substitution: Undergoes sulfonation, nitration, and halogenation reactions.
Acid-Base Reactions: Acts as a strong acid and can neutralize bases to form salts.
Dehydration Reactions: Can catalyze dehydration reactions in organic synthesis.
-
4-prop-2-enoxyphenol
Oxidation: Can be oxidized to form quinones.
Substitution Reactions: Undergoes nucleophilic substitution reactions at the allyl ether group.
Polymerization: Can participate in polymerization reactions to form phenolic resins.
Common Reagents and Conditions
4-Methylbenzenesulfonic Acid: Common reagents include sulfur trioxide, fuming sulfuric acid, nitric acid, and halogens. Reactions are typically carried out under acidic conditions.
4-prop-2-enoxyphenol: Common reagents include allyl bromide, potassium carbonate, and oxidizing agents like potassium permanganate. Reactions are typically carried out under basic or neutral conditions.
Major Products Formed
4-Methylbenzenesulfonic Acid: Major products include sulfonated aromatic compounds, nitrated aromatic compounds, and halogenated aromatic compounds.
4-prop-2-enoxyphenol: Major products include quinones, substituted phenols, and phenolic resins.
Aplicaciones Científicas De Investigación
Chemistry
4-Methylbenzenesulfonic Acid: Used as a catalyst in organic synthesis, particularly in esterification and dehydration reactions.
4-prop-2-enoxyphenol: Used as an intermediate in the synthesis of polymers and resins.
Biology
4-Methylbenzenesulfonic Acid: Used in the synthesis of pharmaceuticals and agrochemicals.
4-prop-2-enoxyphenol: Studied for its potential antioxidant properties.
Medicine
4-Methylbenzenesulfonic Acid: Used in the synthesis of active pharmaceutical ingredients (APIs).
4-prop-2-enoxyphenol: Investigated for its potential use in drug delivery systems.
Industry
4-Methylbenzenesulfonic Acid: Used in the production of detergents and surfactants.
4-prop-2-enoxyphenol: Used in the production of adhesives and coatings.
Mecanismo De Acción
4-Methylbenzenesulfonic Acid
Catalytic Activity: Acts as a strong acid catalyst, facilitating protonation and subsequent reaction of substrates.
Molecular Targets: Targets include hydroxyl and carboxyl groups in organic molecules, promoting esterification and dehydration reactions.
4-prop-2-enoxyphenol
Oxidation Mechanism: Undergoes oxidation to form quinones, which can participate in redox reactions.
Molecular Targets: Targets include phenolic hydroxyl groups and allyl ether groups, facilitating polymerization and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonic Acid: Similar compounds include benzenesulfonic acid, toluenesulfonic acid, and methanesulfonic acid.
4-prop-2-enoxyphenol: Similar compounds include hydroquinone, catechol, and resorcinol.
Uniqueness
4-Methylbenzenesulfonic Acid: Unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions.
4-prop-2-enoxyphenol: Unique due to its allyl ether group, which allows for versatile reactivity in polymerization and substitution reactions.
Propiedades
Número CAS |
157259-26-2 |
|---|---|
Fórmula molecular |
C16H18O5S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;4-prop-2-enoxyphenol |
InChI |
InChI=1S/C9H10O2.C7H8O3S/c1-2-7-11-9-5-3-8(10)4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,10H,1,7H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
PBJXQPLRYFGVJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


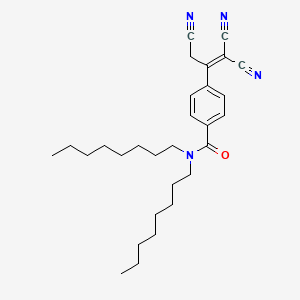

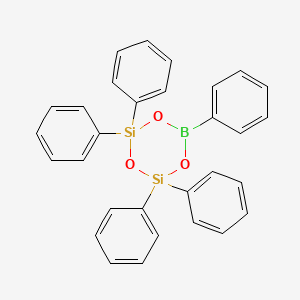
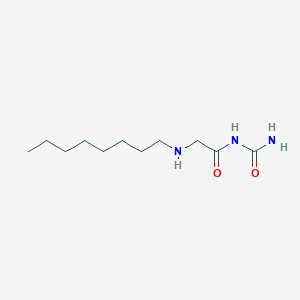
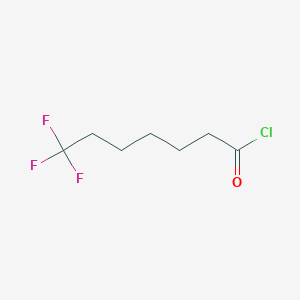
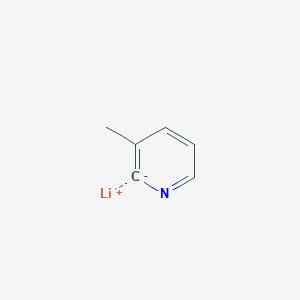

![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
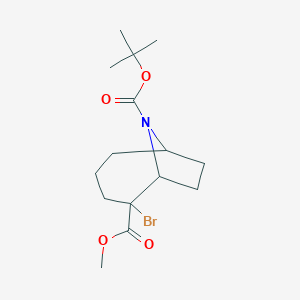


![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
